molecular formula C26H23N5OS B11671356 N'-[(E)-1H-indol-3-ylmethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11671356
M. Wt: 453.6 g/mol
InChI Key: XZHVXFXWUMTQHH-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes an indole moiety, a benzodiazole ring, and a sulfanyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a benzodiazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines .

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. The compound may also interact with other signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE can be compared with other indole derivatives and benzodiazole-containing compounds. Similar compounds include 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide and 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide . These compounds share structural similarities but differ in their substituents, which can influence their biological activities and chemical reactivity. The unique combination of the indole and benzodiazole moieties in N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C26H23N5OS

Molecular Weight

453.6 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H23N5OS/c1-18-10-12-19(13-11-18)16-31-24-9-5-4-8-23(24)29-26(31)33-17-25(32)30-28-15-20-14-27-22-7-3-2-6-21(20)22/h2-15,27H,16-17H2,1H3,(H,30,32)/b28-15+

InChI Key

XZHVXFXWUMTQHH-RWPZCVJISA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CNC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.